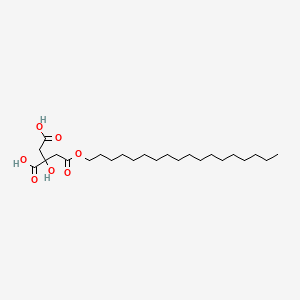

Stearyl citrate

Description

Properties

CAS No. |

67939-31-5 |

|---|---|

Molecular Formula |

C24H44O7 |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid |

InChI |

InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29) |

InChI Key |

REVZBRXEBPWDRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Stearyl Citrate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification methodologies for stearyl citrate. This compound, an ester formed from citric acid and stearyl alcohol, is a versatile compound utilized as an oil-soluble chelating agent, plasticizer, and antioxidant in the food, pharmaceutical, and cosmetic industries.[1][2] It is recognized as Generally Recognized as Safe (GRAS) for food applications.[1] The synthesis process typically results in a mixture of mono-, di-, and tristearyl esters of citric acid.[3]

Synthesis of this compound

The primary method for synthesizing this compound is through an acid-catalyzed esterification reaction between citric acid and stearyl alcohol (C₁₈H₃₇OH).[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of stearyl alcohol attacks a carbonyl carbon of citric acid, leading to the formation of an ester bond and the release of water.[1] The reaction can be controlled to favor the formation of mono-, di-, or triesters depending on the stoichiometric ratios of the reactants and the reaction duration.[1]

Chemical Reaction Mechanism

The esterification is a reversible and slow reaction that is accelerated by an acid catalyst, typically a protic acid like sulfuric acid, p-toluenesulfonic acid, or hypophosphorous acid.[1][4] The catalyst protonates a carbonyl oxygen of the citric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the stearyl alcohol.

Synthesis Methodologies

Laboratory-Scale Synthesis: A common laboratory method involves the direct heating of citric acid and stearyl alcohol with a catalyst under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1] To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus.[1] The progress of the reaction is typically monitored by measuring the acid value of the mixture through titration, with the reaction considered complete when the acid value falls below a target threshold, such as <5 mg KOH/g.[1]

Industrial-Scale Production: For large-scale manufacturing, continuous flow reactors are often employed.[1] This setup allows for precise control over reaction parameters and real-time adjustments. The reactants are fed into tubular reactors at specific molar ratios, and the reaction is carried out at elevated temperatures and pressures to maintain the liquid phase.[1]

Solvent-Free vs. Solvent-Assisted Synthesis:

-

Solvent-Free: This approach involves the direct heating of the reactants, which is cost-effective and avoids the need for solvent recovery. However, it requires careful temperature control to prevent the decomposition of citric acid, which can occur at temperatures above 175°C.[1]

-

Solvent-Assisted: Using azeotropic solvents like toluene or hexane can improve reaction efficiency by facilitating the removal of water.[1] This method can enhance esterification efficiency by 10-15%.[1]

Synthesis Parameters

The following tables summarize key quantitative data for both laboratory and industrial synthesis protocols.

Table 1: Laboratory-Scale Esterification Parameters

| Parameter | Optimal Range/Value | Impact on Yield/Purity | Source |

|---|---|---|---|

| Molar Ratio (Citric Acid:Stearyl Alcohol) | 1:1.1 | Favors monoester formation | [1] |

| Catalyst | Sulfuric acid, hypophosphorous acid | Accelerates esterification | [1] |

| Catalyst Loading | 0.3–1.5 wt% | Maximum efficiency typically at 1.0 wt% | [1] |

| Temperature | 140–160°C | Yield increases above 130°C | [1] |

| Reaction Time | 4–6 hours | Prolonged time increases di/triester formation | [1] |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation | [1] |

| Completion Criteria | Acid Value < 5 mg KOH/g | Indicates near-complete esterification |[1] |

Table 2: Industrial-Scale Production Parameters (Continuous Flow Reactor)

| Parameter | Optimal Range/Value | Purpose | Source |

|---|---|---|---|

| Molar Ratio (Citric Acid:Stearyl Alcohol) | 1:1.05 | Accounts for volatilization losses | [1] |

| Residence Time | 30–90 minutes | Controls the extent of reaction | [1] |

| Pressure | 1–10 bar | Maintains liquid phase at high temperatures |[1] |

Purification of this compound

Post-synthesis, the crude product is a mixture containing the desired this compound esters, unreacted starting materials (citric acid and stearyl alcohol), and the catalyst. Purification is essential to achieve the desired purity (typically >98%) for commercial applications.[1]

Purification Techniques

A multi-step purification process is generally required:

-

Catalyst Neutralization/Removal: If a homogeneous acid catalyst is used, it is often neutralized with an alkaline solution (e.g., sodium carbonate) and washed out.[5] Heterogeneous catalysts like ion-exchange resins can be more easily removed by filtration.[1]

-

Vacuum Distillation: This step is effective for removing volatile impurities, primarily unreacted stearyl alcohol.[1]

-

Solvent Recrystallization: To separate the desired monoester from di- and triester contaminants, recrystallization from a suitable solvent is employed. Ethanol and acetone are commonly used for this purpose.[1]

-

Decolorization: The product can be treated with activated carbon to remove colored impurities.[5]

Purification Parameters

Table 3: Purification Methodologies and Conditions

| Technique | Target Impurity | Conditions | Efficacy | Source |

|---|---|---|---|---|

| Vacuum Distillation | Unreacted Stearyl Alcohol | 20 mbar at 80°C | Effective removal | [1] |

| Solvent Recrystallization | Di/Triester Contaminants | Washes with Ethanol or Acetone | Reduces contaminants to <2% | [1] |

| Aqueous Wash | Unreacted Citric Acid, Catalyst | Washing with aqueous soda ash solution | Removes water-soluble impurities |[5] |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound with a preference for the monoester.

Materials:

-

Citric acid monohydrate (1.79 mol)

-

Stearyl alcohol (1.97 mol)

-

Sulfuric acid (0.5 wt% of total reactants)

-

Toluene (for azeotropic water removal)

-

Reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark apparatus with a condenser.

Procedure:

-

Combine citric acid monohydrate and stearyl alcohol in the reaction flask in a 1:1.1 molar ratio.[1]

-

Add toluene to the flask.

-

Begin stirring and purge the system with nitrogen.

-

Slowly add the sulfuric acid catalyst (0.5 wt%) to the mixture.[1]

-

Heat the mixture to 140–160°C.[1]

-

Continuously remove the water generated during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by taking small samples periodically and determining the acid value by titration.

-

Continue the reaction for 4-6 hours or until the acid value drops below 5 mg KOH/g.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Purification of Crude this compound

Objective: To purify the synthesized this compound to >98% purity.

Materials:

-

Crude this compound product from Protocol 1

-

Sodium carbonate solution (15-20%)

-

Ethanol

-

Vacuum distillation apparatus

-

Filtration equipment

Procedure:

-

Catalyst Neutralization: Wash the crude product mixture with a 15-20% aqueous sodium carbonate solution to neutralize and remove the sulfuric acid catalyst and any unreacted citric acid.[5] Separate the organic layer.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: Transfer the product to a vacuum distillation apparatus. Apply a vacuum of 20 mbar and heat to 80°C to distill off the unreacted stearyl alcohol.[1]

-

Solvent Recrystallization: Dissolve the remaining product in a minimal amount of hot ethanol.

-

Cool the solution slowly to allow the this compound to crystallize. The di- and triester contaminants are more soluble and will remain in the ethanol.

-

Filter the crystallized product and wash with cold ethanol to reduce di/triester contaminants to less than 2%.[1]

-

Dry the purified this compound in a vacuum oven.

Quality Control and Analytical Validation

Analytical techniques are crucial for confirming the purity and structure of the final product.

Table 4: Analytical Validation Techniques for this compound

| Technique | Purpose | Key Parameters / Observations | Source |

|---|---|---|---|

| HPLC | Purity Assessment | UV detection at λ = 210 nm; confirms >98% purity | [1] |

| ¹H NMR | Structural Confirmation | δ 4.1–4.3 ppm (ester –CH₂–), δ 1.2–1.3 ppm (stearyl –CH₃) | [1] |

| FTIR | Functional Group Identification | 1745 cm⁻¹ (C=O, ester), 1170 cm⁻¹ (C–O–C) | [1] |

| Acid Value Titration | Reaction Monitoring | Target value < 5 mg KOH/g | [1] |

| Saponification Value | Characterization | Specified for commercial products |[6] |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis, purification, and analysis of this compound.

References

- 1. This compound | 1323-66-6 | Benchchem [benchchem.com]

- 2. This compound | 1337-33-3 [chemicalbook.com]

- 3. eCFR :: 21 CFR 184.1851 -- this compound. [ecfr.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. US6403825B1 - Processes for producing citrate esters - Google Patents [patents.google.com]

- 6. fao.org [fao.org]

An In-depth Technical Guide to Stearyl Citrate for Researchers, Scientists, and Drug Development Professionals

An Introduction to Stearyl Citrate: A Multifunctional Excipient

This compound, a versatile compound derived from the esterification of citric acid with stearyl alcohol, stands as a significant ingredient in the pharmaceutical, cosmetic, and food industries. It is not a single molecular entity but rather a mixture of the mono-, di-, and tristearyl esters of citric acid.[1] This lipophilic derivative of the naturally occurring citric acid is primarily utilized for its excellent emulsifying, sequestering, and antioxidant properties.[2] Its safety profile is well-established, with a Generally Recognized as Safe (GRAS) designation for use in food, underscoring its appeal for various applications.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, experimental protocols for synthesis and analysis, and the mechanistic action of this compound.

Chemical Structure and Identification

This compound is the product of the reaction between one molecule of citric acid and one, two, or three molecules of stearyl alcohol. Commercial this compound is typically a mixture of these three esters.

Synonyms:

-

Octadecyl citrate

-

Citric acid, octadecyl ester

-

Mono-, Di-, and Trithis compound

-

E 484

CAS Number: 1337-33-3

The generalized chemical structure of the components of this compound is depicted below:

-

Monothis compound: One carboxyl group of citric acid is esterified with stearyl alcohol.

-

Dithis compound: Two carboxyl groups of citric acid are esterified with stearyl alcohol.

-

Trithis compound: All three carboxyl groups of citric acid are esterified with stearyl alcohol.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Cream-coloured, unctuous substance | [2] |

| Molecular Formula (Monothis compound) | C24H44O7 | [3][4] |

| Molecular Weight (Monothis compound) | 444.6 g/mol | [3][4] |

| Solubility | Insoluble in water and cold ethanol; Soluble in hot ethanol. | [2] |

| Melting Range of Residue after Hydrolysis | 43°C to 58°C | [2] |

Toxicological Properties

| Property | Value | Reference |

| GRAS Status | Affirmed as Generally Recognized as Safe for direct human food use. | [1] |

| Acceptable Daily Intake (ADI) | 0-50 mg/kg body weight (JECFA, 1973) | [4] |

| Acute Oral Toxicity (LD50, rats) | > 5,400 mg/kg | [3] |

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis, purification, and analysis of this compound.

Synthesis of this compound (Laboratory Scale)

This protocol describes a typical acid-catalyzed esterification reaction to produce a mixture of this compound esters.

Materials:

-

Citric acid monohydrate

-

Stearyl alcohol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Nitrogen inlet

Procedure:

-

Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet, combine citric acid monohydrate and stearyl alcohol. A molar ratio of 1:1.1 (citric acid to stearyl alcohol) can be used to favor the formation of the monoester.[3]

-

Catalyst Addition: Add the acid catalyst (e.g., 0.3–1.5 wt% sulfuric acid) to the reaction mixture.[3]

-

Reaction Setup: Add toluene to the flask to act as an entrainment agent for the water produced during the reaction.

-

Esterification: Heat the mixture to 110-140°C under a nitrogen atmosphere with continuous stirring.[5] The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is less than 5 mg KOH/g.[3]

-

Work-up: After completion, cool the reaction mixture. The toluene can be removed by vacuum distillation.

Purification of this compound

The crude this compound can be purified to remove unreacted starting materials and catalyst.

1. Neutralization and Washing:

-

Dissolve the crude product in a suitable organic solvent (e.g., toluene).

-

Wash the organic solution with a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

2. Recrystallization:

-

Dissolve the crude this compound in hot ethanol.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Dry the purified crystals in a vacuum oven. This method can reduce di- and tri-ester contaminants to less than 2%.[3]

3. Column Chromatography:

-

For higher purity, flash column chromatography can be employed.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether). The polarity is gradually increased to elute the mono-, di-, and trithis compound esters sequentially.

-

The fractions can be analyzed by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of each ester.

Analysis of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis:

-

Derivatization: Silylation of the hydroxyl and carboxylic acid groups is necessary to increase volatility. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Column: A non-polar capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., HP-5MS).

-

Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute the different esters.

-

Mass Spectrometry: Electron impact ionization (EI) can be used to obtain mass spectra for identification of the different this compound esters.

2. High-Performance Liquid Chromatography (HPLC) for Quantification:

-

Column: A reverse-phase C18 column is suitable for separating the lipophilic esters.

-

Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like phosphoric acid or formic acid to ensure good peak shape.[6]

-

Detector: A UV detector at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) can be used for detection, as this compound lacks a strong chromophore.

Mechanism of Action and Signaling Pathways

The primary role of this compound as an antioxidant in lipid-based systems is attributed to its function as a sequestrant or chelating agent.

Chelation of Pro-oxidant Metal Ions

Lipid oxidation is often catalyzed by the presence of pro-oxidant metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺). These metals can accelerate the decomposition of lipid hydroperoxides into highly reactive free radicals, thereby propagating the oxidation chain reaction.

This compound, with its multiple carboxyl and hydroxyl groups, acts as a multidentate ligand that can effectively chelate these metal ions.[7] By binding to the metal ions, this compound forms stable complexes that render the metals catalytically inactive.

References

- 1. eCFR :: 21 CFR 184.1851 -- this compound. [ecfr.gov]

- 2. fao.org [fao.org]

- 3. This compound | 1323-66-6 | Benchchem [benchchem.com]

- 4. Citric acid, 1-stearyl ester | C24H44O7 | CID 11612014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20020111508A1 - Method for producing esters of citric acids - Google Patents [patents.google.com]

- 6. Separation of Stearyl stearate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Mechanism of action of Stearyl citrate as an emulsifier

An In-Depth Technical Guide on the Core Mechanism of Action of Stearyl Citrate as an Emulsifier

Introduction

This compound is a multifunctional excipient utilized across the pharmaceutical, cosmetic, and food industries. It is synthesized through the esterification of citric acid with stearyl alcohol.[1] While it functions as an antioxidant and sequestrant, its primary role in many formulations is that of an emulsifier and stabilizer.[2] An emulsifier's core function is to enable the mixing of immiscible liquids, such as oil and water, and to maintain the stability of the resulting dispersion, or emulsion.[3]

This technical guide provides a detailed examination of the mechanism of action of this compound as an emulsifier. It covers the molecule's chemical and physical properties, its synthesis, the physicochemical principles governing its function at the oil-water interface, and standard protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile excipient.

Chemical Properties and Synthesis

The emulsifying capability of this compound is intrinsically linked to its molecular structure and physicochemical properties.

Chemical Structure

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and an oil-loving (lipophilic) part.

-

Lipophilic Moiety : The long, 18-carbon alkyl chain from stearyl alcohol (the "stearyl" part) is nonpolar and hydrophobic, readily associating with oil and other nonpolar substances.[4]

-

Hydrophilic Moiety : The citrate portion of the molecule, derived from citric acid, contains multiple carboxyl and hydroxyl groups. These groups are polar and capable of hydrogen bonding, making this "head" of the molecule hydrophilic and soluble in water.[4]

Commercial this compound is typically a mixture of the mono-, di-, and tristearyl esters of citric acid, which influences its overall properties.[1]

Caption: Molecular structure of this compound highlighting its amphiphilic nature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Synonyms | Octadecyl citrate, Citric acid monostearyl ester | [5] |

| CAS Number | 1337-33-3 | [5] |

| Molecular Formula | C24H44O7 (monoester) | [1] |

| Molecular Weight | 444.6 g/mol (monoester) | [1] |

| Appearance | Cream-colored, unctuous (waxy) solid | [2] |

| Solubility | Insoluble in water; Soluble in hot ethanol and oils | [2] |

Synthesis

This compound is produced via a direct acid-catalyzed esterification reaction between citric acid and stearyl alcohol.

Caption: General workflow for the synthesis of this compound via esterification.

Core Mechanism of Action as an Emulsifier

The process of emulsification involves reducing the energy required to create new surface area between two immiscible phases and then stabilizing the newly formed droplets against coalescence.

Reduction of Interfacial Tension

When oil and water are mixed, the strong cohesive forces within each liquid lead to a high interfacial tension (IFT), causing them to rapidly separate to minimize the contact area. Emulsifiers like this compound act as surfactants, preferentially adsorbing to the oil-water interface.[6] The amphiphilic nature of this compound allows it to orient itself with its lipophilic stearyl tail in the oil phase and its hydrophilic citrate head in the water phase. This alignment disrupts the cohesive forces at the interface, thereby lowering the IFT.[3] A reduction in IFT makes it easier for mechanical energy (e.g., from homogenization) to break up the dispersed phase into small droplets, creating a larger interfacial area.

Droplet Stabilization

Once the emulsion is formed, this compound molecules form a protective film or barrier around the dispersed droplets, preventing them from recombining (coalescence). This stabilization occurs through two primary mechanisms:

-

Steric Hindrance : The bulky stearyl chains extending into the oil phase create a physical barrier that sterically hinders droplets from approaching each other too closely.

-

Electrostatic Repulsion : The citrate head group contains carboxyl moieties that can be ionized (negatively charged), particularly at neutral or alkaline pH. This imparts a net negative charge to the surface of the oil droplets. The resulting electrostatic repulsion between like-charged droplets helps to keep them separated and uniformly dispersed. The magnitude of this charge, measured as the zeta potential, is a key indicator of emulsion stability.[9][10]

Ancillary Mechanisms

In addition to its primary emulsifying role, this compound contributes to long-term stability through its function as a sequestrant. It can chelate metal ions (such as iron and copper) that can otherwise catalyze oxidative reactions within the oil phase.[5] By preventing lipid oxidation, it helps maintain the chemical integrity and stability of the emulsion over time.

Caption: The process of emulsification and stabilization by this compound.

Experimental Protocols

To evaluate the performance of this compound as an emulsifier, standardized experimental protocols are essential.

Protocol 1: Evaluation of Emulsifying Ability and Emulsion Stability

This protocol assesses the ability of this compound to form an emulsion and maintain its stability over time.

-

Objective : To determine the particle size distribution and stability of an oil-in-water (O/W) emulsion stabilized by this compound.

-

Materials & Apparatus :

-

This compound

-

Oil phase (e.g., medium-chain triglycerides, soybean oil)

-

Aqueous phase (e.g., deionized water, buffered solution)

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Dynamic Light Scattering (DLS) instrument for particle sizing and zeta potential

-

Analytical balance, beakers, magnetic stirrer

-

Incubator or temperature-controlled storage

-

-

Methodology :

-

Preparation :

-

Prepare the aqueous phase.

-

Prepare the oil phase. Dissolve a specified concentration of this compound (e.g., 0.5% - 2.5% w/w) into the oil phase, heating gently if necessary.

-

-

Pre-emulsion Formation : Add the oil phase to the aqueous phase while mixing with a magnetic stirrer to form a coarse pre-emulsion.

-

Homogenization : Subject the pre-emulsion to high-shear homogenization (e.g., 10,000 rpm for 5 minutes or 3 passes through a microfluidizer at 12,000 psi).

-

Initial Characterization (T=0) :

-

Immediately after homogenization, take an aliquot of the emulsion.

-

Measure the particle size distribution (e.g., Z-average diameter, Polydispersity Index) and zeta potential using a DLS instrument.

-

-

Stability Study :

-

Store the remaining emulsion in sealed containers under controlled conditions (e.g., 4°C, 25°C, 40°C).

-

At predetermined time points (e.g., 24h, 1 week, 1 month), visually inspect for any signs of instability (creaming, coalescence, phase separation).

-

At each time point, gently invert the sample to re-disperse and repeat the particle size and zeta potential measurements.

-

-

-

Data Analysis :

-

Plot the mean droplet diameter and zeta potential as a function of time for each storage condition.

-

A stable emulsion will show minimal change in droplet size and maintain a sufficiently high absolute zeta potential (typically > |30| mV) over time.[9]

-

Protocol 2: Measurement of Interfacial Tension

This protocol uses the Du Noüy ring method to quantify the reduction in IFT at the oil-water interface.

-

Objective : To measure the effect of this compound concentration on the oil-water interfacial tension.

-

Materials & Apparatus :

-

Tensiometer with a platinum-iridium Du Noüy ring

-

Glass vessel

-

Oil and aqueous phases as described in Protocol 1

-

This compound

-

Syringe or micropipette

-

-

Methodology :

-

Instrument Setup : Calibrate the tensiometer according to the manufacturer's instructions. Thoroughly clean the Du Noüy ring (e.g., by flaming to red-hot) to remove contaminants.

-

Phase Loading : Add the denser phase (typically water) to the vessel. Carefully layer the less dense oil phase on top. Allow the interface to equilibrate.

-

Measurement :

-

Position the ring in the oil phase and then lower it through the interface into the aqueous phase.

-

Slowly raise the ring back towards the interface. The force required to pull the ring through the interface is measured. The IFT (in mN/m) is calculated from the peak force.

-

-

Concentration Effect :

-

Measure the baseline IFT of the oil-water system without any emulsifier.

-

Prepare solutions of this compound in the oil phase at various concentrations.

-

Repeat the IFT measurement for each concentration to determine the dose-dependent effect of the emulsifier.

-

-

-

Data Analysis :

-

Plot the interfacial tension (mN/m) as a function of this compound concentration.

-

The resulting curve will show the effectiveness of this compound in reducing IFT and can be used to identify the critical concentration for maximum effect.

-

Caption: General experimental workflow for evaluating emulsifier performance.

Conclusion

This compound functions as an effective emulsifier due to its amphiphilic molecular structure, which features a lipophilic stearyl tail and a hydrophilic citrate head. Its primary mechanism of action involves adsorbing at the oil-water interface to significantly reduce interfacial tension, thereby facilitating the formation of small droplets. It then stabilizes these droplets by creating a protective interfacial film that provides both steric and electrostatic repulsion, preventing coalescence. Its secondary role as a metal-chelating agent further enhances long-term emulsion stability by inhibiting oxidation. This combination of properties makes this compound a valuable excipient for developing stable emulsion-based systems in pharmaceutical and other scientific applications.

References

- 1. Citric acid, 1-stearyl ester | C24H44O7 | CID 11612014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. avenalab.com [avenalab.com]

- 5. This compound | 1337-33-3 [chemicalbook.com]

- 6. heirloombodycare.com.au [heirloombodycare.com.au]

- 7. ulprospector.com [ulprospector.com]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

Metal Chelation Properties of Stearyl Citrate: A Technical Guide

Executive Summary: Stearyl citrate, an ester of citric acid and stearyl alcohol, is a multifunctional excipient primarily utilized for its antioxidant and emulsifying properties in the food, pharmaceutical, and cosmetic industries.[1][2][3] Its unique molecular structure, combining the hydrophilic, metal-chelating citrate head with a lipophilic stearyl tail, allows it to function effectively in lipid-based formulations where water-soluble chelators are ineffective.[1][4] This guide provides a detailed examination of the metal chelation mechanism of this compound, its applications, quantitative data inferred from its parent compound, citric acid, and standardized experimental protocols for evaluating its chelating efficacy.

Introduction to this compound

This compound is a waxy, cream-colored substance synthesized by the esterification of citric acid with stearyl alcohol.[2][5] This process yields a mixture of mono-, di-, and tristearyl esters.[2] The resulting compound is oil-soluble, a critical property that distinguishes it from citric acid and enables its function as a sequestrant and antioxidant in fats and oils.[1][4]

Chemical Structure and Synthesis

The synthesis involves a reaction between the carboxyl groups of citric acid and the hydroxyl group of stearyl alcohol (a long-chain fatty alcohol, C18H38O).[1] This esterification links the chelating functional core (citrate) to a long alkyl chain (stearyl), imparting lipophilicity. The citrate moiety possesses three carboxyl groups and one hydroxyl group, which are the active sites for metal ion coordination.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its solubility in lipid matrices is a defining characteristic for its applications.

Table 1: Physicochemical Properties of this compound

| Property | Description | Reference(s) |

|---|---|---|

| Appearance | Cream-colored, unctuous (waxy) substance | [5] |

| Solubility | Insoluble in water; Soluble in hot ethanol and oils | [1][4][5] |

| Functional Class | Antioxidant, Sequestrant, Emulsifier, Surface-Active Agent | [2][6] |

| Synthesis | Esterification of citric acid and stearyl alcohol | [2] |

| Regulatory Status | Generally Recognized as Safe (GRAS) for food use by the FDA |[1] |

Mechanism of Metal Chelation

The primary mechanism of action for this compound as an antioxidant is its ability to chelate pro-oxidant metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1][4] These transition metals catalyze the formation of free radicals, initiating oxidative chain reactions that lead to the degradation of lipids (rancidity).[5][7]

-

Role of the Citrate Moiety : The carboxyl (-COOH) and hydroxyl (-OH) groups on the citrate portion of the molecule act as ligands, donating lone pairs of electrons to form multiple coordinate bonds with a single metal ion. This creates a stable, ring-like structure known as a chelate.[3][4]

-

Role of the Stearyl Group : The long stearyl chain does not participate in chelation but serves as an anchor, rendering the entire molecule soluble in non-polar environments like fats, oils, and the lipid phases of emulsions.[1]

Caption: Logical diagram of the this compound molecule chelating a metal ion.

Application in Antioxidant Systems

By sequestering free metal ions, this compound effectively removes the catalyst for lipid peroxidation. This significantly enhances the stability and shelf-life of products containing oils and fats, such as margarine, vegetable oils, and lipid-based drug formulations.[1][4]

Caption: this compound inhibits metal-catalyzed lipid peroxidation.

Quantitative Analysis of Chelation Activity

Direct quantitative data on the binding affinities and stability constants of this compound with various metal ions are not extensively reported in publicly available literature. However, the chelating behavior is governed by the citrate moiety. Therefore, data from citric acid can be used to infer the relative strength and stoichiometry of these interactions.[1][8]

Disclaimer: The data presented in Table 2 are for citric acid , not this compound. While the binding mechanism is identical, the stearyl group may introduce steric effects or alter the local dielectric environment, potentially causing minor deviations in these values.

The stability of a metal-ligand complex is often expressed as a formation or stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex and stronger chelation.

Table 2: Stability Constants (log K) of Citrate-Metal Complexes

| Metal Ion | Complex Species | log K Value | Conditions | Reference(s) |

|---|---|---|---|---|

| Iron (III) | Fe(Cit) | ~11.2 - 12.5 | Varies with pH | [7][8] |

| Fe(H Cit)⁺ | 7.63 | 25 °C, 0.1 M KNO₃ | [7] | |

| Iron (II) | Fe(Cit)⁻ | 4.42 | 25 °C, 0.1 M KNO₃ | [7] |

| Fe(H Cit) | 3.19 | 25 °C, 0.1 M KNO₃ | [7] | |

| Copper (II) | Cu(Cit)⁻ | ~5.9 | 25 °C | [9][10] |

| Cu(H Cit) | 4.35 | 25 °C, 0.1 M KNO₃ | [7] | |

| Aluminum (III) | Al(Cit) | ~7.9 - 8.3 | pH 7.4 | [8][11] |

| Zinc (II) | Zn(Cit)⁻ | ~4.7 - 5.0 | 25 °C | [10] |

| Calcium (II) | Ca(Cit)⁻ | ~3.2 - 4.8 | 25 °C | [1] |

| Magnesium (II) | Mg(Cit)⁻ | ~2.8 - 4.4 | 25 °C |[12] |

Note: Cit = Citrate³⁻; H Cit = Monoprotonated Citrate²⁻. Stability constants can vary significantly with pH, ionic strength, and temperature.

Experimental Protocols for Assessing Metal Chelation

The most common method for evaluating the efficacy of a chelating agent for iron is the ferrous ion (Fe²⁺) chelating assay using ferrozine.[5][13]

Ferrous Ion (Fe²⁺) Chelating Assay with Ferrozine

Principle: This spectrophotometric assay is based on the competition between the test compound (this compound) and a chromogenic indicator (ferrozine) for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm.[5][13] In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The degree of color reduction is proportional to the chelating activity of the sample.[13]

Reagents and Materials:

-

This compound sample, dissolved in an appropriate solvent (e.g., hot ethanol).

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM in H₂O).

-

Ferrozine solution (e.g., 5 mM in H₂O or methanol).[9]

-

EDTA (Ethylenediaminetetraacetic acid) as a positive control.

-

Spectrophotometer (UV-Vis) or microplate reader capable of measuring absorbance at 562 nm.

-

Test tubes or 96-well microplate.

Detailed Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration in a suitable solvent. Prepare serial dilutions to determine the IC₅₀ value (the concentration required to chelate 50% of the metal ions).

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the this compound sample solution (e.g., 1 mL) with a small volume of FeCl₂ solution (e.g., 50 µL of 2 mM FeCl₂).[7][13]

-

Initiation: Initiate the reaction by adding the ferrozine solution (e.g., 100 µL of 5 mM ferrozine). The total volume should be brought to a fixed amount with solvent or buffer if necessary.

-

Incubation: Vortex the mixture and incubate at room temperature for a set period (typically 10 minutes) to allow for complex formation.[9][13]

-

Measurement: Measure the absorbance of the solution at 562 nm against a reagent blank (containing all reagents except the sample).

-

Calculation: The percentage of ferrous ion chelating activity is calculated using the following formula:

-

Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (all reagents without the chelator) and A_sample is the absorbance in the presence of the this compound sample.[13]

-

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Chelation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. zen-bio.com [zen-bio.com]

- 6. Are Citric Acid-Iron II Complexes True Chelates or Just Physical Mixtures and How to Prove This? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Citrate binding of Al3+ and Fe3+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of metal ion exchange between citric acid and serum transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3.6.5. Ferrozine Iron Metal Chelation Assay [bio-protocol.org]

Navigating the Solubility of Stearyl Citrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of stearyl citrate in organic solvents. This compound, a waxy solid formed by the esterification of citric acid with stearyl alcohol, serves various functions in the food, pharmaceutical, and cosmetic industries, including as an emulsifier, sequestrant, and antioxidant.[1] A thorough understanding of its solubility is critical for formulation development, purification processes, and quality control.

Core Concepts in this compound Solubility

This compound's molecular structure, featuring a long, nonpolar stearyl chain and a more polar citrate head, dictates its solubility behavior. This amphiphilic nature results in its general insolubility in polar solvents like water and cold ethanol, while exhibiting solubility in warmer and less polar organic environments.[1] Its solubility is a key parameter in applications such as lipid-based formulations and purification via recrystallization from solvents like ethanol and acetone.

Qualitative Solubility Profile

| Solvent | Temperature | Solubility | Source(s) |

| Water | - | Insoluble | [1] |

| Ethanol | Cold | Insoluble | [1] |

| Ethanol | Hot | Soluble | [1] |

| Chloroform | - | Soluble | [1] |

| Acetone | - | Used for Recrystallization | |

| Lipid-based formulations | - | Soluble |

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a complex interplay of several factors. A comprehensive understanding of these variables is essential for predictable and reproducible formulation and processing.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols

Determination of Solubility via Shake-Flask Method and Gravimetric Analysis

This protocol outlines a standard and reliable method for determining the equilibrium solubility of a waxy solid like this compound in an organic solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid precipitation due to temperature changes and to separate the undissolved solid.

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed evaporation dish. Record the exact weight of the solution.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried this compound per volume or mass of the solvent.

Caption: A typical workflow for determining the solubility of this compound.

Recrystallization of this compound

Recrystallization is a fundamental technique for purifying solid compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at different temperatures.

1. Materials and Equipment:

-

Crude this compound

-

Appropriate organic solvent (e.g., ethanol, acetone)

-

Erlenmeyer flasks

-

Hot plate

-

Condenser (optional)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

2. Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the this compound is completely dissolved at or near the boiling point.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals, for example, in a drying oven at a moderate temperature.

References

Unveiling the Thermal Degradation Profile of Stearyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Stearyl Citrate

This compound is a waxy, cream-colored substance.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, octadecyl ester | [3] |

| CAS Number | 1337-33-3 | [3] |

| Molecular Formula | C₂₄H₄₄O₇ | [4] |

| Molecular Weight | 444.6 g/mol | [1] |

| Melting Point | 47 °C | [1] |

| Solubility | Insoluble in water and cold ethanol; Soluble in hot ethanol. | [2] |

Thermal Degradation Profile

Due to a lack of specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound in the reviewed literature, its thermal degradation profile is inferred from the analysis of its individual components: citric acid and stearyl alcohol.

Thermal Stability of Precursors

The thermal stability of citric acid and stearyl alcohol provides a foundational understanding of the potential degradation behavior of this compound. It is important to note that the esterification process to form this compound can result in a product with enhanced thermal stability compared to its precursors.

Table 2: Thermal Degradation Data of this compound Precursors

| Compound | Onset of Decomposition (°C) | Peak Decomposition (°C) | Key Observations | Reference(s) |

| Citric Acid | ~175 | 214 | Synthesis of this compound should be controlled to prevent citric acid decomposition. | [1][5] |

| Stearyl Alcohol | No specific data found | - | - | |

| Stearic Acid | ~185 | - | Major weight loss between 190-280°C. | [6] |

Note: Stearyl alcohol is a component of this compound, while stearic acid is provided for broader context on long-chain fatty acids.

Inferred Thermal Degradation Pathway of this compound

The thermal degradation of this compound is hypothesized to occur in a multi-step process, initiated by the breakdown of the less stable citrate moiety, followed by the degradation of the long stearyl chain at higher temperatures. The ester linkages are expected to provide greater thermal stability than citric acid alone.

The following diagram illustrates a hypothetical thermal degradation pathway for this compound.

Caption: Hypothetical degradation pathway of this compound.

Recommended Experimental Protocols

To definitively determine the thermal degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset of decomposition (Tonset) from the initial deviation from the baseline.

-

Identify the peak decomposition temperature(s) (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at different temperature intervals.

-

The following diagram outlines the experimental workflow for TGA.

Caption: Workflow for thermogravimetric analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Program:

-

Heat from ambient temperature to a temperature above its melting point (e.g., 80 °C) to observe the melting endotherm.

-

Hold for 5 minutes to erase thermal history.

-

Cool at a controlled rate (e.g., 10 °C/min) back to ambient temperature to observe any crystallization exotherms.

-

Heat a second time from ambient to a high temperature (e.g., 400 °C) to observe decomposition events.

-

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the melting endotherm.

-

Identify any exothermic or endothermic events associated with decomposition.

-

Calculate the enthalpy of fusion (ΔHf) and any enthalpy changes associated with decomposition.

-

Synthesis of this compound

This compound is synthesized via an acid-catalyzed esterification reaction between citric acid and stearyl alcohol.[1]

The following diagram illustrates the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Conclusion

While direct experimental data on the thermal degradation of this compound is sparse, an analysis of its constituent parts suggests that its decomposition likely initiates at temperatures exceeding the decomposition point of citric acid, with the ester linkages conferring a degree of enhanced stability. For drug development and formulation scientists, it is crucial to conduct specific thermal analyses, such as TGA and DSC, on their particular grade of this compound to establish a precise thermal degradation profile. The experimental protocols provided herein offer a robust framework for such investigations, ensuring the development of stable and safe pharmaceutical products.

References

- 1. This compound | 1323-66-6 | Benchchem [benchchem.com]

- 2. fao.org [fao.org]

- 3. This compound, 1337-33-3 [thegoodscentscompany.com]

- 4. Citric acid, 1-stearyl ester | C24H44O7 | CID 11612014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. makingcosmetics.com [makingcosmetics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolysis of Stearyl Citrate: Products and Pathways

This technical guide provides a comprehensive overview of the hydrolysis of this compound, a widely used emulsifier, sequestrant, and antioxidant in the food, cosmetic, and pharmaceutical industries.[1][2] This document details the products formed upon hydrolysis, the pathways of these reactions, and relevant experimental data and protocols.

Introduction to this compound

This compound is the esterification product of citric acid and stearyl alcohol.[3] Commercially, it exists as a mixture of mono-, di-, and tristearyl esters of citric acid.[1] Its amphiphilic nature, with a lipophilic stearyl chain and a hydrophilic citrate moiety, underpins its functionality as a surface-active agent.[2] It is generally recognized as safe (GRAS) for use in food products.[2]

Hydrolysis of this compound

The primary pathway for the breakdown of this compound is hydrolysis, which can occur both chemically and enzymatically. This process cleaves the ester bonds, releasing its constituent molecules: citric acid and stearyl alcohol.[4][5]

Chemical Hydrolysis

This compound can be hydrolyzed under conditions of strong acidity or alkalinity.[6] This is a common method used in laboratory settings for analytical purposes.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of this compound is primarily carried out by esterase enzymes, such as lipases. Evidence suggests that this enzymatic hydrolysis readily occurs in dogs and to a lesser extent in rats.[4][5] This is a crucial consideration in the evaluation of its safety and metabolic fate in vivo.

Hydrolysis Products and Their Metabolic Fates

The hydrolysis of this compound yields two primary products:

-

Stearyl Alcohol: A long-chain fatty alcohol.

-

Citric Acid: A key intermediate in cellular metabolism.

Upon absorption, these products enter their respective metabolic pathways. Stearyl alcohol is likely metabolized through pathways common to other fatty alcohols, which can include oxidation to stearic acid, a fatty acid. Citric acid is a central component of the tricarboxylic acid (TCA) or Krebs cycle, a fundamental pathway for energy production in aerobic organisms.[7][8] There is no significant evidence to suggest that this compound or its immediate hydrolysis products are directly involved in specific cell signaling pathways beyond their roles in metabolism.

Quantitative Data on this compound Hydrolysis

Quantitative data on the in vitro hydrolysis kinetics of this compound, such as reaction rates and yields under varying pH and temperature, are not extensively available in public literature. However, in vivo studies in rats have provided data on its digestibility.

Table 1: Digestibility of this compound in Rats

| Dietary Concentration of this compound | Digestibility of this compound (%) | Effect on Overall Fat Digestibility | Reference |

| 0.13% | 55% | Not specified | [4][9] |

| 2.5% | 6% | Reduced from 95% to 77% | [4][9] |

| 10% | 20% | Reduced from 95% to 71% | [4][9] |

Note: The data on digestibility at different concentrations may appear counterintuitive and could be influenced by various factors in the study design, such as the overall fat content of the diet and the physiological response of the rats to high concentrations of the additive.

Experimental Protocols

Protocol for Chemical Hydrolysis (Qualitative Analysis)

This protocol is adapted from a method for the identification of the hydrolysis products of this compound.[10]

Objective: To hydrolyze this compound and identify the resulting stearyl alcohol and citric acid.

Materials:

-

This compound sample (approx. 2 g)

-

50 ml Sodium Hydroxide TS (Test Solution)

-

Petroleum ether

-

Apparatus for reflux heating

-

Evaporating dish

-

Reagents for citrate and stearyl alcohol identification tests

Procedure:

-

Combine approximately 2 g of the this compound sample with 50 ml of sodium hydroxide TS in a flask.

-

Heat the mixture under reflux for 1 hour to induce hydrolysis.

-

Cool the resulting solution.

-

Extract the aqueous solution with petroleum ether to separate the stearyl alcohol.

-

Evaporate the petroleum ether in an evaporating dish to isolate the stearyl alcohol residue. The identity of stearyl alcohol can be confirmed by its melting range (43°C to 58°C).

-

The remaining aqueous solution can be used for the identification of citrate using appropriate qualitative tests (e.g., calcium chloride test).

General Protocol for In Vivo Digestibility Study in Rats

The following is a generalized protocol based on the description of the rat digestibility studies cited.[4][11][12]

Objective: To determine the in vivo digestibility of this compound in a rat model.

Materials:

-

Male weanling rats

-

Metabolic cages for separate collection of feces and urine

-

Control diet (e.g., containing 15% margarine)

-

Test diets containing varying concentrations of this compound (e.g., 0.13%, 2.5%, 10%) with adjustments to maintain consistent total fat content.

-

Analytical equipment for determining the this compound content in diet and feces.

Procedure:

-

Acclimatize the rats to the metabolic cages and the control diet.

-

Divide the rats into groups, with one group remaining on the control diet and the other groups receiving the test diets.

-

Over a defined period (e.g., 8 days), meticulously record the food intake of each rat.

-

Collect the feces from each rat daily during the study period.

-

At the end of the study, pool the feces for each rat and analyze for the content of unabsorbed this compound.

-

Calculate the digestibility coefficient using the following formula: Digestibility (%) = [(Total this compound Intake - Total this compound in Feces) / Total this compound Intake] x 100

Visualizations

Hydrolysis Pathway of this compound

Caption: General hydrolysis pathway of this compound.

Metabolic Fate of this compound Hydrolysis Products

Caption: Metabolic pathways of this compound hydrolysis products.

Experimental Workflow for In Vivo Digestibility Study

Caption: Workflow for a rat digestibility study.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. eCFR :: 21 CFR 184.1851 -- this compound. [ecfr.gov]

- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 181. This compound (FAO Nutrition Meetings Report Series 46a) [inchem.org]

- 5. Hysteretic behaviour of citrate synthase. Alternating sites during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Citric acid cycle and role of its intermediates in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 287. This compound (WHO Food Additives Series 5) [inchem.org]

- 10. fao.org [fao.org]

- 11. mdpi.com [mdpi.com]

- 12. Influence of cellulose structure on its digestibility in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Methods for the Quantification of Stearyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl citrate, the ester of stearyl alcohol and citric acid, is utilized in the cosmetic, food, and pharmaceutical industries as an emulsifier, stabilizer, and sequestrant.[1][2][3] Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This document provides detailed protocols for various analytical methods for the quantification of this compound, including modern chromatographic techniques and classical titrimetric and colorimetric methods.

High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD)

This method is suitable for the direct quantification of this compound, which is non-volatile and lacks a strong UV chromophore.

Experimental Protocol

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light-Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (glacial, analytical grade)

-

This compound reference standard

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Methanol/Water/Acetic Acid. A typical starting point could be an isocratic elution with a mixture like Methanol/Water/Acetic Acid (88/11/1, v/v/v).[4]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

ELSD Settings:

-

Nebulizer Temperature: 60°C

-

Evaporator Temperature: 80°C

-

Gas Flow Rate (Nitrogen): 1.5 L/min

-

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent such as isopropanol or a mixture of chloroform and methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards. The sample may require filtration through a 0.45 µm syringe filter prior to injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

-

Gas Chromatography with Flame Ionization Detector (GC-FID)

This is an indirect method that involves the hydrolysis of this compound to stearyl alcohol and citric acid, followed by derivatization and quantification.

Experimental Protocol

-

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[5]

-

-

Reagents and Materials:

-

Potassium Hydroxide (KOH)

-

Methanol

-

Heptane

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Stearyl alcohol and Citric acid reference standards

-

-

Procedure:

-

Hydrolysis (Saponification):

-

Weigh accurately a known amount of the sample into a round-bottom flask.

-

Add a solution of 0.5 M KOH in methanol.

-

Reflux the mixture for 1 hour to ensure complete hydrolysis of the ester.[3]

-

-

Extraction of Stearyl Alcohol:

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the stearyl alcohol with several portions of heptane.

-

Combine the heptane extracts and wash with water.

-

Dry the heptane phase over anhydrous sodium sulfate and evaporate to a known volume.

-

-

Derivatization of Citric Acid:

-

Adjust the pH of the aqueous layer from the extraction to be acidic.

-

Evaporate the aqueous layer to dryness.

-

To the dried residue, add a known amount of BSTFA with 1% TMCS and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of citric acid.

-

-

GC Analysis of Stearyl Alcohol:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium

-

-

GC Analysis of TMS-Citrate:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 8°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

-

Quantification: Prepare calibration curves for stearyl alcohol and TMS-citrate using their respective reference standards. Calculate the amount of this compound in the original sample based on the quantities of stearyl alcohol and citric acid determined.

-

Titrimetric and Colorimetric Methods

These classical methods are useful for determining parameters related to this compound, such as saponification value and total citric acid content.

Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

Experimental Protocol

-

Reagents and Materials:

-

0.5 N Ethanolic Potassium Hydroxide (KOH)

-

0.5 N Hydrochloric Acid (HCl)

-

Phenolphthalein indicator solution

-

Ethylene Glycol

-

-

Procedure:

-

Accurately weigh about 1 g of the sample into a 250-mL Erlenmeyer flask.

-

Add 25 mL of ethylene glycol and 35 mL of 0.5 N ethanolic KOH.

-

Reflux for 1 hour using a water condenser.

-

Rinse the condenser with distilled water and allow the flask to cool.

-

Add 1 mL of phenolphthalein indicator and titrate the excess KOH with 0.5 N HCl.

-

Perform a blank determination under the same conditions.

-

Calculation: Saponification Value = [(B - S) x N x 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

N = Normality of the HCl solution

-

W = Weight of the sample (g)

-

-

Total Citric Acid (Colorimetric Method)

This method determines the total citric acid content after saponification.

Experimental Protocol

-

Reagents and Materials:

-

0.5 N Sodium Hydroxide (NaOH)

-

Ethanol

-

Pyridine

-

Acetic Anhydride

-

Sodium Citrate reference standard

-

-

Procedure:

-

Saponification: Reflux a known weight of the sample (around 250 mg) with 15 mL of 0.5 N NaOH and 5 mL of ethanol for 3 hours.

-

Sample Preparation: After cooling, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with water.

-

Color Development:

-

Pipette an aliquot of the sample solution into a test tube.

-

Add 1.3 mL of pyridine and swirl to mix.

-

Add 5.7 mL of acetic anhydride, swirl, and incubate at 32°C for 30 minutes.

-

-

Measurement: Measure the absorbance of the resulting solution at 435 nm using a spectrophotometer.

-

Quantification: Prepare a standard curve using known concentrations of sodium citrate treated with the same procedure. Determine the concentration of citric acid in the sample from the standard curve.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described analytical methods. These are estimated values based on the analysis of similar compounds and should be experimentally verified for this compound.

| Parameter | HPLC-ELSD | GC-FID (after derivatization) | Titrimetric (Saponification Value) | Colorimetric (Total Citrate) |

| Limit of Detection (LOD) | 1-10 ng on-column | 0.1-1 ng on-column | Not Applicable | 1-5 µg/mL |

| Limit of Quantification (LOQ) | 5-50 ng on-column | 0.5-5 ng on-column | Not Applicable | 5-20 µg/mL |

| **Linearity (R²) ** | > 0.99 (log-log) | > 0.99 | > 0.999 | > 0.99 |

| Precision (%RSD) | < 5% | < 3% | < 1% | < 5% |

| Accuracy (% Recovery) | 95-105% | 97-103% | 98-102% | 95-105% |

Visualizations

Caption: Workflow for HPLC-ELSD analysis of this compound.

References

Application Note: Analysis of Stearyl Citrate by HPLC-UV

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the separation and quantification of stearyl citrate in raw materials and finished products. This compound, a mixture of the mono-, di-, and tristearyl esters of citric acid, is utilized as an emulsifier, sequestrant, and antioxidant in the food and pharmaceutical industries.[1] The developed method is designed to be simple, robust, and suitable for quality control and research purposes, providing a means to assess the purity and concentration of this compound.

Introduction

This compound is produced by the esterification of citric acid with stearyl alcohol.[1] Its functionality is dependent on the relative proportions of the mono-, di-, and tri-esters, as well as the presence of unreacted starting materials like citric acid and stearyl alcohol. A reliable analytical method is therefore essential for characterizing the composition and ensuring the quality of this compound products. High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of non-volatile and semi-volatile compounds. While specific public-domain, validated methods for this compound are not extensively detailed, this note outlines a representative method based on established principles for the analysis of related esters and citrates. This method utilizes a reversed-phase C18 column for separation with UV detection at 210 nm, where the ester functional groups exhibit absorbance.[2]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile (HPLC grade).

-

Mobile Phase B: 0.1% Phosphoric acid in Water (HPLC grade).

-

Diluent: Acetonitrile and Water (50:50, v/v).

-

This compound Reference Standard: A well-characterized standard of known purity.

-

Sample Preparation: Samples containing this compound are accurately weighed and dissolved in the diluent to a known concentration (e.g., 1 mg/mL). Sonication may be required to aid dissolution. Samples may require filtration through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

-

Mobile Phase: A gradient elution is recommended to separate the different ester forms and any impurities.

-

Start with a higher proportion of Mobile Phase B (e.g., 60%) and gradually increase the proportion of Mobile Phase A (e.g., to 95% over 20 minutes).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 210 nm.[2]

-

Run Time: Approximately 30 minutes.

Method Validation Parameters (Representative Data)

The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following table summarizes representative quantitative data for the HPLC-UV analysis of this compound.

| Parameter | Mono-stearyl Citrate | Di-stearyl Citrate | Tri-stearyl Citrate |

| Retention Time (min) | 8.5 | 15.2 | 21.8 |

| Linearity (r²) | >0.999 | >0.999 | >0.998 |

| LOD (µg/mL) | 0.5 | 0.8 | 1.0 |

| LOQ (µg/mL) | 1.5 | 2.5 | 3.0 |

| Precision (%RSD) | < 2.0% | < 2.0% | < 2.5% |

| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |

Experimental Workflow Diagram

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The described HPLC-UV method provides a framework for the reliable analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for the separation of the different this compound esters and related impurities. With a detection wavelength of 210 nm, the method is suitable for the quantification and purity assessment of this compound in various sample matrices. For routine use, the method should be fully validated to ensure its performance characteristics are appropriate for the intended application.

References

Application Note: Structural Characterization of Stearyl Citrate using NMR and FTIR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stearyl citrate is an ester formed from the reaction of citric acid and stearyl alcohol.[1][2] It functions as an emulsifier, sequestrant, and antioxidant in various applications, including food products and cosmetics.[2][3][4] Structurally, it combines a lipophilic stearyl chain with hydrophilic citrate moieties.[1] Commercial this compound can be a mixture of mono-, di-, and triesters, which makes robust analytical characterization crucial for quality control and formulation development.[3] This application note provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, two powerful techniques for molecular structure elucidation.

Part 1: ¹H and ¹³C NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of a compound.[5] It provides detailed information about the chemical environment, connectivity, and quantity of different nuclei, primarily ¹H (proton) and ¹³C.[5]

Expected Spectral Features for Monothis compound

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the stearyl chain and the citrate backbone. Key signals include the methylene protons adjacent to the ester oxygen, the diastereotopic methylene protons of the citrate moiety, and the long alkyl chain protons.[1][6][7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbon of the citrate, the carbon bearing the hydroxyl group, and the numerous carbons of the stearyl alkyl chain.[8][9]

Quantitative NMR Data

The following tables summarize the expected chemical shifts for monothis compound, based on published data for esters and related structures.[1][6][9][10]

Table 1: Predicted ¹H NMR Chemical Shifts for Monothis compound in CDCl₃

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Integration |

| ~ 4.1 - 4.3 | -O-CH₂ -(CH₂)₁₆-CH₃ | Triplet (t) | 2H |

| ~ 2.7 - 2.9 | HOOC-CH₂ -C(OH)-CH₂ -COOR | AB quartet | 4H |

| ~ 1.6 - 1.7 | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ | Quintet | 2H |

| ~ 1.2 - 1.4 | -O-(CH₂)₂-(CH₂ )₁₄-CH₂-CH₃ | Broad Multiplet | ~28H |

| ~ 0.8 - 0.9 | -(CH₂)₁₇-CH₃ | Triplet (t) | 3H |

| Variable | -COOH , -OH | Broad Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Monothis compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 170 - 180 | C =O (Carboxylic Acids & Ester) |

| ~ 70 - 75 | -C (OH)- |

| ~ 65 - 70 | -O-C H₂- (Stearyl) |

| ~ 40 - 45 | -C H₂-COOH |

| ~ 20 - 35 | -C H₂- (Stearyl Chain) |

| ~ 14 | -C H₃ (Stearyl) |

Experimental Protocol: NMR Analysis

1. Materials and Equipment

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

-

NMR Spectrometer (e.g., 300 MHz or higher)[11]

2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be required. This compound is soluble in chloroform.[3]

3. Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire a ¹³C NMR spectrum using proton decoupling (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

4. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.

Workflow for NMR Analysis

Caption: Experimental workflow for NMR analysis of this compound.

Part 2: FTIR Spectroscopic Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.